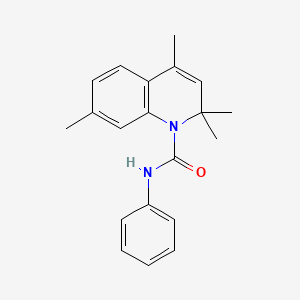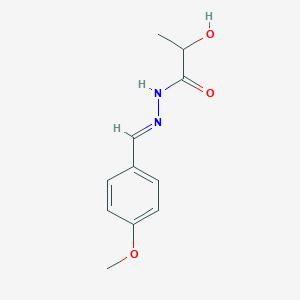![molecular formula C11H10BrN3OS2 B5766533 N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide belongs to a class of compounds known for various biological activities. These compounds are synthesized and studied for their potential applications in medicinal chemistry due to their structural significance and activity profile.
Synthesis Analysis
The synthesis of similar thiadiazole derivatives involves convenient and fast methods, including carbodiimide condensation catalysis. These methods are utilized for preparing derivatives with different substitutions, which are then identified through spectroscopic techniques such as IR, 1H NMR, and elemental analyses. A key intermediate in these syntheses, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, has been confirmed by single-crystal X-ray diffraction, showcasing the method's accuracy and precision in crafting the desired chemical structures (Yu et al., 2014).
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives, including those with bromobenzyl groups, often exhibit unique spatial arrangements. For instance, isostructural compounds with 'V' shaped molecular geometry have been observed, contributing to their specific chemical behaviors. These structures are held together by various intermolecular interactions, such as hydrogen bonds and π-π interactions, which influence their crystalline forms and stability (Boechat et al., 2011).
Direcciones Futuras
Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential uses in various applications. For example, given their antibacterial activity, they could be investigated for use in treating bacterial infections . Additionally, further studies could be conducted to fully characterize the physical and chemical properties of these compounds.
Propiedades
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVSFUWSCANJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)



![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)

![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)
